molecular formula C17H20N4O2 B12162425 N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide

N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide

Cat. No.: B12162425
M. Wt: 312.37 g/mol
InChI Key: UKZLAXSPJZTMDN-UHFFFAOYSA-N
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Description

N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazine ring, a phenylpropyl group, and an amide linkage, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylpropyl group and pyrazine ring may facilitate binding to specific sites, leading to inhibition or activation of biological pathways . The amide linkage plays a crucial role in maintaining the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-13(7-8-14-5-3-2-4-6-14)21-16(22)12-20-17(23)15-11-18-9-10-19-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,20,23)(H,21,22)

InChI Key

UKZLAXSPJZTMDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

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